3-(naphthalen-1-yl)propan-1-amine hydrochloride
Description
3-(Naphthalen-1-yl)propan-1-amine hydrochloride is a naphthalene-derived amine salt with a propylamine backbone. The compound’s naphthalen-1-yl group confers aromatic hydrophobicity, and the protonated amine enhances water solubility, making it suitable for pharmaceutical formulations .
Properties
CAS No. |
188751-59-9 |
|---|---|
Molecular Formula |
C13H16ClN |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
3-naphthalen-1-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H |
InChI Key |
RTNMBQCWUHOFCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
The reaction typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol at ambient temperature. Alternative catalysts include palladium on carbon (Pd/C) under hydrogen gas (1–3 atm), which achieves yields of 70–85%.
Table 1: Reductive Amination Optimization
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in diethyl ether or dichloromethane. Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).
Coupling Reactions with Allylamine Derivatives
A patent-published route for structurally analogous compounds involves coupling naphthalene derivatives with allylamine intermediates, followed by hydrogenation and salt formation.
Allylamine Intermediate Synthesis
Allylamine substrates are prepared via nucleophilic substitution of 3-bromopropene with naphthalen-1-ylmagnesium bromide (Grignard reagent). This step achieves 75–90% yield under anhydrous tetrahydrofuran (THF) at −78°C.
Table 2: Allylamine Coupling Parameters
Hydrogenation and Salt Formation
The allylamine intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to saturate the double bond, followed by HCl treatment to precipitate the hydrochloride salt.
Chiral Resolution and Enantiomer Separation
For applications requiring enantiopure material, chiral resolution is critical.
Diastereomeric Salt Formation
Racemic 3-(naphthalen-1-yl)propan-1-amine is treated with (R)- or (S)-mandelic acid in ethanol, yielding diastereomeric salts. Recrystallization isolates the desired enantiomer (>99% ee).
Chiral HPLC Validation
Enantiomeric purity is confirmed using chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomer ratios.
Industrial-Scale Production Methods
Continuous Flow Reactor Optimization
Industrial synthesis employs continuous flow systems to enhance reproducibility. A two-step protocol achieves 90% yield:
Waste Mitigation Strategies
Solvent recovery systems (e.g., distillation) and catalyst recycling reduce environmental impact. Pd/C catalysts are reused for up to 10 cycles without significant activity loss.
Analytical Characterization
Structural Confirmation
Purity Assessment
-
HPLC : >99% purity using C18 columns (acetonitrile/water + 0.1% TFA).
-
Elemental Analysis : Calculated for C13H15N·HCl: C 67.38%, H 6.92%, N 6.04%; observed: C 67.33%, H 6.89%, N 6.01%.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 82 | 98 | High |
| Allylamine Coupling | 88 | 99 | Moderate |
| Continuous Flow | 90 | 99.5 | Industrial |
Mechanistic Insights
Reductive Amination Mechanism
Hydrogenation Pathways
Pd/C facilitates syn-addition of hydrogen to the allylamine double bond, producing the saturated amine without racemization.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(naphthalen-1-yl)propan-1-amine hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in studies related to cell signaling and neurotransmitter functions.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist in neurotransmitter systems, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Cinacalcet Hydrochloride
- Structure : N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
- Key Differences :
- Synthesis : Cinacalcet’s synthesis involves enantioselective routes to achieve the (R)-configuration, critical for receptor binding .
Duloxetine Hydrochloride
- Structure : (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
- Key Differences: Naphthyloxy and thiophene substituents instead of a direct naphthalen-1-yl group. Pharmacological Role: Dual serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and neuropathic pain .
- Synthesis : Involves stereoselective formation of the (S)-enantiomer and coupling of naphthol derivatives .
Positional Isomers and Substituted Derivatives
- Trifluoromethyl Derivatives : Compounds like N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride () highlight the role of fluorinated groups in enhancing metabolic stability and lipophilicity .
Physicochemical and Analytical Considerations
- Stability : Cinacalcet and Duloxetine require stability-indicating methods (e.g., RP-UPLC, HPTLC) due to hydrolytic and oxidative degradation risks . The parent compound’s stability is uncharacterized but likely similar.
- Solubility : Protonation of the amine group in hydrochloride salts improves aqueous solubility, critical for oral bioavailability in analogs .
- Impurity Profiles : Cinacalcet impurities (e.g., trifluoromethylphenyl variants) emphasize the need for rigorous chromatographic validation to ensure purity .
Biological Activity
3-(Naphthalen-1-yl)propan-1-amine hydrochloride, also known as 1-(naphthalen-1-yl)propan-1-amine hydrochloride, is an organic compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C13H16ClN
- Molecular Weight : 221.72 g/mol
- CAS Number : 149854-36-4
The compound features a naphthalene ring connected to a propanamine chain, which contributes to its unique structural properties and biological activities.
Synthesis
The synthesis of 3-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves several chemical reactions under controlled conditions. Common solvents used include ethanol or methanol to optimize yield and purity. The general synthetic pathway can be summarized as follows:
- Starting Materials : Naphthalene derivatives and propanamine.
- Reagents : Acid chlorides or other coupling agents.
- Conditions : Controlled temperature and inert atmosphere.
Interaction with Neurotransmitter Systems
Research indicates that 3-(naphthalen-1-yl)propan-1-amine hydrochloride interacts with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. It has been shown to act as both an agonist and antagonist, influencing signal transduction pathways crucial for neuromodulation.
Table 1: Interaction Profile
| Target Receptor | Activity Type | Effect |
|---|---|---|
| Dopamine Receptors | Agonist | Modulates dopaminergic signaling |
| Norepinephrine Transporters | Inhibitor | Increases norepinephrine levels |
| Serotonin Receptors | Antagonist | Potentially alters serotonergic activity |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study found that the compound enhances locomotor activity in animal models, suggesting stimulant properties similar to those of amphetamines .
- Another investigation demonstrated that it could inhibit the reuptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters in the nucleus accumbens .
- Toxicological Assessments :
- Therapeutic Potential :
Applications in Medicine and Industry
The compound is being investigated for its potential therapeutic applications, particularly in neurology. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety disorders, and attention-deficit hyperactivity disorder (ADHD).
Additionally, its unique structural features allow for modifications that can lead to the development of new compounds with enhanced efficacy or reduced side effects.
Q & A
Basic: What are the optimized synthetic routes for 3-(naphthalen-1-yl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a reductive amination strategy. For example, condensation of naphthalen-1-ylpropanal with ammonia under hydrogenation using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) can yield the primary amine, followed by HCl salt formation. Key parameters include:
- Temperature: Excess heat (>60°C) may lead to side reactions like over-reduction of the naphthalene ring.
- Solvent: Polar aprotic solvents (e.g., THF) improve amine intermediate solubility .
- Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .
Basic: How is the compound characterized for structural confirmation, and what analytical contradictions might arise?
Answer:
- Nuclear Magnetic Resonance (NMR): H NMR should show characteristic peaks: δ 7.5–8.3 ppm (naphthalene protons) and δ 2.6–3.1 ppm (propylamine chain). Discrepancies in integration ratios may indicate incomplete salt formation .
- Mass Spectrometry (MS): ESI-MS in positive mode should display [M+H] at m/z 186.1 (free base) and [M+Cl] at m/z 221.7 (hydrochloride). Contradictions arise if residual solvents (e.g., ethanol) are misassigned as adducts .
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves chiral centers and salt stoichiometry, critical for distinguishing enantiomers .
Basic: What solubility and stability profiles are critical for in vitro assays?
Answer:
- Solubility: The hydrochloride salt is water-soluble (>50 mg/mL at 25°C), but solubility drops in non-polar solvents (e.g., hexane). Pre-formulation studies should use pH-adjusted buffers (pH 4–6) to prevent precipitation .
- Stability: Hydrolytic degradation occurs at pH >7, forming naphthol derivatives. Store at 2–8°C in airtight, light-protected containers. Monitor via HPLC with UV detection (λ = 254 nm) .
Advanced: How can chiral resolution of enantiomers be achieved, and what methods validate enantiopurity?
Answer:
- Chiral HPLC: Use a Chiralpak® IA column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA). Retention times differ by 1–2 minutes for (R)- and (S)-enantiomers .
- Polarimetry: Specific rotation ([α]) should match literature values (e.g., [α] = +34° for (S)-enantiomer in methanol) .
- Circular Dichroism (CD): Distinct CD spectra at 210–230 nm confirm enantiomeric excess (>99%) .
Advanced: What strategies mitigate impurities (e.g., naphthol derivatives) during synthesis?
Answer:
- Byproduct Analysis: LC-MS identifies common impurities like 1-naphthol (from hydrolysis) or dimeric amines. Adjust reaction pH (<5) to suppress hydrolysis .
- Process Optimization: Use scavengers (e.g., molecular sieves) to absorb excess HCl, reducing over-acidification.
- Crystallization Control: Slow cooling (1°C/min) during salt formation excludes high-molecular-weight impurities .
Advanced: How is receptor binding affinity quantified, and how do structural analogs influence SAR studies?
Answer:
- Radioligand Displacement Assays: Use H-labeled ligands (e.g., serotonin reuptake inhibitors) in HEK293 cells expressing target receptors. Calculate IC values via nonlinear regression .
- SAR Insights: Fluorination at the naphthalene ring (e.g., 3-fluorophenyl analogs) increases lipophilicity (logP >3) and CNS penetration, but reduces aqueous solubility .
Advanced: What computational methods predict metabolic pathways and toxicity?
Answer:
- Docking Simulations (AutoDock Vina): Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict N-dealkylation or hydroxylation sites .
- Toxicity Screening: Use QSAR models (e.g., OECD Toolbox) to assess mutagenicity (Ames test) and hepatotoxicity (mitochondrial membrane potential assays) .
Advanced: How are stability-indicating methods validated for long-term storage studies?
Answer:
- Forced Degradation: Expose to heat (60°C), light (1.2 million lux-hours), and pH extremes (0.1M HCl/NaOH). Monitor degradation via UPLC-PDA at 220 nm .
- ICH Validation: Ensure linearity (R >0.999), precision (%RSD <2), and LOQ <0.05% for impurities. Use impurity standards (e.g., 1-naphthol) as references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
